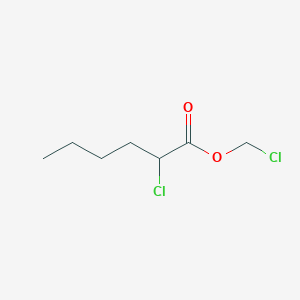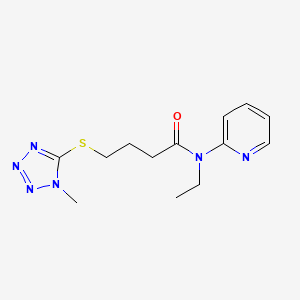
Butanamide, N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)-N-2-pyridinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)-N-2-pyridinyl- is a complex organic compound with a unique structure that includes a butanamide backbone, an ethyl group, a tetrazole ring, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)-N-2-pyridinyl- typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Thioether Formation: The tetrazole ring is then reacted with a thiol to form the thioether linkage.
Amide Formation: The final step involves the formation of the butanamide backbone by reacting the thioether with an appropriate amine and butanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Butanamide, N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)-N-2-pyridinyl- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
Butanamide, N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)-N-2-pyridinyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Butanamide, N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)-N-2-pyridinyl- involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, modulating their activity. The thioether linkage and pyridine ring can also play a role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Butanamide: A simpler compound with a similar backbone but lacking the tetrazole and pyridine rings.
N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)-N-2-pyridinyl-: A compound with a similar structure but different functional groups.
Uniqueness
Butanamide, N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)-N-2-pyridinyl- is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
80464-10-4 |
|---|---|
Fórmula molecular |
C13H18N6OS |
Peso molecular |
306.39 g/mol |
Nombre IUPAC |
N-ethyl-4-(1-methyltetrazol-5-yl)sulfanyl-N-pyridin-2-ylbutanamide |
InChI |
InChI=1S/C13H18N6OS/c1-3-19(11-7-4-5-9-14-11)12(20)8-6-10-21-13-15-16-17-18(13)2/h4-5,7,9H,3,6,8,10H2,1-2H3 |
Clave InChI |
MWDKLAHJEJZVGV-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=CC=N1)C(=O)CCCSC2=NN=NN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14409492.png)
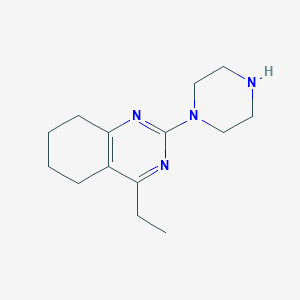
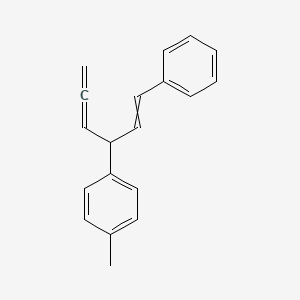
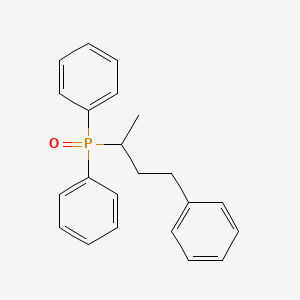
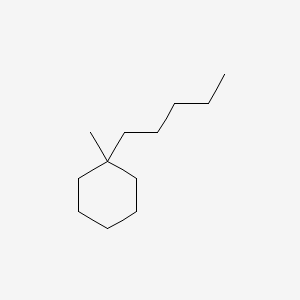
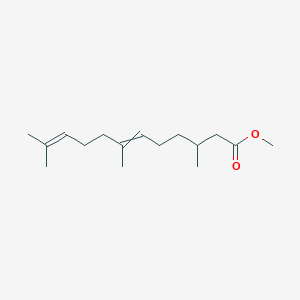
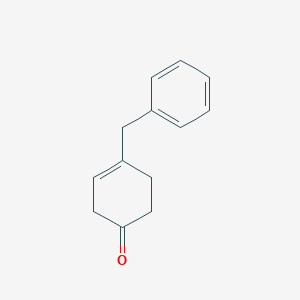
![1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14409550.png)

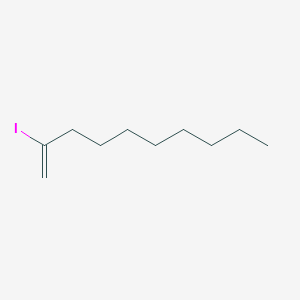
![2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[ethyl[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt](/img/structure/B14409567.png)
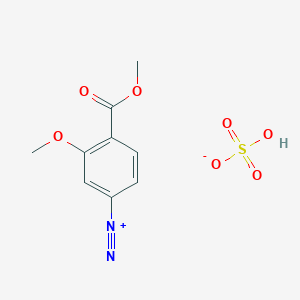
![5-([1,1'-Biphenyl]-4-yl)-2-(4-chlorophenyl)-1,3-oxazole](/img/structure/B14409585.png)
